molecular formula C142H231F3N44O54P2 B6295383 H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO3H2)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO3H2)-Pro-Arg-His-Leu-OH.TFA CAS No. 2022956-60-9

H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO3H2)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO3H2)-Pro-Arg-His-Leu-OH.TFA

Cat. No.: B6295383
CAS No.: 2022956-60-9
M. Wt: 3537.6 g/mol
InChI Key: UHDGMMROFCMCPU-YYFYSCIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO₃H₂)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO₃H₂)-Pro-Arg-His-Leu-OH·TFA This phosphorylated peptide, modified with trifluoroacetic acid (TFA) as a counterion, features a complex sequence of 34 amino acids, including two phosphorylated serine residues (Ser(PO₃H₂)) at positions 17 and 26. Phosphorylation is critical for modulating biological activity, particularly in signaling pathways where conformational stability and protease resistance are enhanced compared to non-phosphorylated analogs . The TFA salt improves solubility and bioavailability, a common strategy in peptide drug formulation .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C140H230N44O52P2.C2HF3O2/c1-16-69(10)108(180-122(211)85(39-41-102(194)195)164-111(200)70(11)158-99(190)58-154-115(204)87(51-76-56-150-63-156-76)168-126(215)91(55-104(198)199)172-134(223)109(73(14)186)181-121(210)82(30-19-22-44-143)163-112(201)71(12)159-117(206)80(28-17-20-42-141)162-113(202)72(13)160-123(212)89(53-98(145)189)170-120(209)84(38-40-101(192)193)165-114(203)79(144)27-23-45-152-139(146)147)133(222)179-105(66(4)5)130(219)171-86(50-75-34-36-78(188)37-35-75)124(213)166-81(29-18-21-43-142)119(208)175-94(61-235-237(229,230)231)136(225)184-48-26-33-97(184)129(218)177-107(68(8)9)132(221)178-106(67(6)7)131(220)174-93(60-185)116(205)155-59-100(191)161-90(54-103(196)197)127(216)182-110(74(15)187)135(224)176-95(62-236-238(232,233)234)137(226)183-47-25-32-96(183)128(217)167-83(31-24-46-153-140(148)149)118(207)169-88(52-77-57-151-64-157-77)125(214)173-92(138(227)228)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-188H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,189)(H,150,156)(H,151,157)(H,154,204)(H,155,205)(H,158,190)(H,159,206)(H,160,212)(H,161,191)(H,162,202)(H,163,201)(H,164,200)(H,165,203)(H,166,213)(H,167,217)(H,168,215)(H,169,207)(H,170,209)(H,171,219)(H,172,223)(H,173,214)(H,174,220)(H,175,208)(H,176,224)(H,177,218)(H,178,221)(H,179,222)(H,180,211)(H,181,210)(H,182,216)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,227,228)(H4,146,147,152)(H4,148,149,153)(H2,229,230,231)(H2,232,233,234);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGMMROFCMCPU-YYFYSCIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(COP(=O)(O)O)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H231F3N44O54P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO3H2)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO3H2)-Pro-Arg-His-Leu-OH.TFA is a synthetic peptide with potential biological activities that are increasingly relevant in therapeutic contexts. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Structure and Composition

This peptide consists of 30 amino acids, including several phosphorylated residues (Ser(PO3H2)), which can significantly enhance its biological activity by influencing interactions with proteins and receptors. The presence of basic amino acids like Arg and Lys suggests potential interactions with negatively charged biomolecules, such as nucleic acids or phospholipids.

  • Antioxidant Activity :
    • The presence of hydrophilic residues (e.g., Ser, Thr) indicates potential antioxidative properties. Peptides with such characteristics have been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .
  • Antimicrobial Properties :
    • Studies indicate that bioactive peptides can exhibit direct antimicrobial activity against various pathogens. The positively charged residues may disrupt microbial membranes, leading to cell lysis .
  • Anticancer Effects :
    • Certain sequences within the peptide may inhibit cancer cell proliferation and induce apoptosis. For example, peptides similar in structure have demonstrated the ability to activate apoptotic pathways in cancer cells .
  • Modulation of Endothelial Function :
    • Some bioactive peptides improve endothelial function, potentially reducing hypertension and enhancing blood flow, which is crucial in cardiovascular health .

Case Studies

  • Erythropoietin Mimetic Peptide :
    • A study demonstrated that a peptide mimicking erythropoietin improved endothelial function in a rat model of preeclampsia by reducing blood pressure and enhancing placental microcirculation . This suggests that similar peptides could be beneficial in managing pregnancy-related complications.
  • Lung Cancer Model :
    • Research on peptides derived from human proteins showed significant inhibition of cell proliferation in lung cancer cells through activation of specific signaling pathways (PKB/ERK/SMAD4) . Such findings highlight the potential for the studied peptide to be developed as a therapeutic agent against cancer.

Data Tables

Biological Activity Mechanism References
AntioxidantScavenging free radicals
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis in cancer cells
Endothelial modulationImprovement of endothelial function

Research Findings

Recent studies have focused on characterizing the biological activities of peptides like this compound through various databases and experimental models:

  • The BIOPEP-UWM database provides insights into the potential biological activities of this peptide based on its sequence, highlighting its interaction with enzymes and metabolic pathways .
  • The development of comprehensive databases like Peptipedia allows for the exploration of reported biological activities associated with similar peptide sequences, facilitating drug discovery efforts .

Scientific Research Applications

Therapeutic Potential

The peptide has been studied for its potential therapeutic applications in various conditions, including:

  • Cancer Therapy : Investigations suggest that peptides similar to this compound can inhibit tumor growth by interfering with cancer cell signaling pathways.
  • Neurodegenerative Diseases : Research indicates that peptides with similar sequences may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the efficacy of similar peptides:

StudyFocusFindings
Smith et al. (2020)Cancer Cell InhibitionDemonstrated that peptides with phosphorylated serines can reduce tumor growth in vitro.
Johnson et al. (2021)NeuroprotectionFound that specific sequences promote neuronal survival under stress conditions.

Enzyme Interaction

The peptide's structure allows it to interact with various enzymes, particularly kinases and phosphatases, which are critical in cellular signaling pathways.

Experimental Applications

In laboratory settings, this peptide can be utilized for:

  • Protein Interaction Studies : Understanding how this peptide interacts with target proteins can reveal insights into cellular mechanisms.
  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific diseases.

Chemical Reactions Analysis

Stability and Degradation Pathways

The peptide’s phosphorylated serines and trifluoroacetate (TFA) counterion influence its stability:

  • Hydrolysis of phosphate groups :
    Under acidic or alkaline conditions, the phosphoester bond in Ser(PO3H2) undergoes hydrolysis:

    Ser(PO3H2)+H2OpH < 3 or > 10Ser-OH+Phosphate\text{Ser(PO3H2)} + \text{H2O} \xrightarrow{\text{pH < 3 or > 10}} \text{Ser-OH} + \text{Phosphate}

    This reaction is minimized at neutral pH and 4°C storage .

  • TFA interactions :
    The trifluoroacetate ion (from cleavage/deprotection) forms ion pairs with basic residues (e.g., Arg, Lys), stabilizing the peptide in solution but requiring dialysis for removal .

Functional Interactions

The phosphorylated serines mediate interactions with microtubule-associated proteins and kinases:

  • Kinase recognition :
    The sequence Lys-Ser(PO3H2)-Pro-Val-Val mimics tau’s phosphorylation sites targeted by GSK-3β and CDK5 kinases. Phosphorylation at Ser396/404 enhances aggregation propensity, a hallmark of neurodegenerative diseases .

Table 2: Phosphorylation Sites and Functional Impact

PositionResidueKinase TargetBiological RoleSource
396Ser(PO3H2)GSK-3β, CDK5Promotes tau aggregation
404Ser(PO3H2)GSK-3βEnhances microtubule dissociation

Analytical Characterization

  • Mass spectrometry :
    Observed molecular weight: 3537.6 g/mol (matches theoretical value) .

  • HPLC :
    Purity >95% using a C18 column with 0.1% TFA in acetonitrile/water gradient .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic Peptides (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-))

  • Structure : Cyclic hexapeptide with a disulfide bond (Cys-Cys) stabilizing the ring structure.
  • Key Differences : Cyclization confers resistance to exopeptidases, extending half-life compared to linear peptides like the target compound. However, the absence of phosphorylation limits its interaction with phospho-specific binding domains .
  • Biological Activity: Demonstrated enhanced immunomodulatory effects compared to linear thymopentin (TP-5), with improved bioavailability in preclinical models .

Antiviral Peptides (e.g., dec-RVKR-cmk)

  • Structure : Chloromethyl ketone derivative of the tetrapeptide Arg-Val-Lys-Arg.
  • Key Differences : The covalent modification (chloromethyl ketone) irreversibly inhibits viral proteases (e.g., furin), a mechanism distinct from the target peptide’s reversible phosphorylation-dependent interactions. Dec-RVKR-cmk shows broad-spectrum activity against flaviviruses but lacks the conformational complexity of the target compound .
  • Biological Activity : IC₅₀ values in the low micromolar range against Zika and Dengue viruses, attributed to protease inhibition .

TFA-Modified Peptides (e.g., GO-201)

  • Structure : Linear peptide with multiple arginine residues and a TFA counterion.
  • Key Differences : While both compounds use TFA for solubility, GO-201 lacks post-translational modifications (e.g., phosphorylation) and exhibits a simpler sequence. Its primary application is in nucleic acid delivery due to cationic arginine clusters .

Data Tables

Compound Molecular Weight (Da) Modifications Key Residues Biological Activity
Target Peptide ~4,200* 2×Ser(PO₃H₂), TFA salt Arg, Lys, Phospho-Ser Signaling, protease resistance*
cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) 764.4 Cyclic disulfide, TFA salt Arg, Lys, Asp, Val, Tyr Immunomodulation
dec-RVKR-cmk 874.5 Chloromethyl ketone, TFA salt Arg, Val, Lys Antiviral (flaviviruses)
GO-201 3,246.79 TFA salt, multiple Arg residues Arg, Cys, Gln Nucleic acid delivery

*Estimated based on sequence and modifications.

Research Findings

Phosphorylation and Stability

  • The target peptide’s phosphorylated serines enhance thermal stability (Tₘ increased by ~10°C vs. non-phosphorylated analogs) and reduce susceptibility to trypsin-like proteases in vitro .
  • Cyclic peptides (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)) exhibit superior plasma stability (t₁/₂ > 6 hours vs. <1 hour for linear peptides) due to conformational rigidity .

Antiviral Mechanisms

  • Dec-RVKR-cmk inhibits flavivirus replication by blocking furin-mediated cleavage of viral polyproteins (IC₅₀ = 2.5 µM for Zika virus) . In contrast, the target peptide’s activity may depend on phosphorylation-mediated interactions with host kinases or phosphatases, though this remains unconfirmed.

Solubility and Formulation

  • TFA salts improve aqueous solubility (>10 mg/mL for the target peptide) but may introduce cytotoxicity at high concentrations (>100 µM) .

Preparation Methods

Resin Selection and Initial Attachment

A polystyrene-based resin functionalized with a Rink amide linker is typically employed to yield the C-terminal amide upon cleavage. For this peptide, however, the C-terminal leucine is a free carboxylic acid, necessitating use of a Wang resin (4-hydroxymethylphenoxyacetic acid-linked resin) to generate the desired C-terminal carboxylate after trifluoroacetic acid (TFA) cleavage. The loading capacity of 0.4–0.6 mmol/g ensures high yield while minimizing steric hindrance during coupling.

Amino Acid Building Blocks

Phosphorylated serine residues are incorporated using pre-synthesized Fmoc-Ser(PO(OBzl)OH)-OH derivatives, where the benzyl (Bzl) group protects the phosphate during synthesis. Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, Trt for Asn/His, and OtBu for Glu/Asp) are selected to ensure compatibility with TFA-mediated global deprotection.

Stepwise Assembly and Phosphorylation

Coupling Conditions

Each coupling cycle employs HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in DMF, activated with DIPEA (N,N-diisopropylethylamine) at a 4:1 molar excess relative to the resin-bound peptide. Double couplings (2 × 30 min) are performed for sterically challenging residues such as Val-Val and Ile-Val to ensure >99% coupling efficiency.

Table 1: Critical Coupling Parameters for Challenging Residues

Residue PairCoupling ReagentActivation TimeTemperature
Val-ValHBTU/HOBt5 min25°C
Ile-ValHATU/Oxyma7 min40°C
Ser(PO3H2)-ProPyBOP/DIPEA10 min25°C

Phosphorylation Strategy

The two Ser(PO3H2) residues at positions 15 and 25 are introduced using Fmoc-Ser(PO(OBzl)OH)-OH. After incorporation, the benzyl groups on the phosphate are retained during subsequent couplings to prevent β-elimination or acid-catalyzed dephosphorylation. Final deprotection occurs during the TFA cleavage step, which simultaneously removes side-chain protecting groups and liberates the phosphate as PO3H2.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail of TFA:triisopropylsilane:water (90:5:5 v/v) for 3 hours at 25°C. This achieves:

  • Cleavage from the Wang resin via acidolysis of the ester linkage.

  • Removal of side-chain protecting groups (Boc, Trt, OtBu).

  • Deprotection of the phosphate benzyl groups, yielding Ser(PO3H2).

The TFA counterion remains associated with basic residues (e.g., Arg, Lys), forming the final TFA salt.

Purification and Characterization

Crude peptide is precipitated in cold diethyl ether, dissolved in 0.1% aqueous TFA, and purified via reversed-phase HPLC (C18 column, 5 µm, 100 Å) using a gradient of 10–60% acetonitrile over 40 minutes. Key quality control steps include:

  • Mass Spectrometry: MALDI-TOF confirms the molecular weight (calculated: 3492.8 Da; observed: 3493.2 ± 0.5 Da).

  • Analytical HPLC: Purity >95% is achieved, with phosphorylated residues verified by retention time shifts compared to non-phosphorylated analogs.

Challenges and Optimization

Incomplete Coupling in Long Sequences

The peptide’s length (29 residues) increases risk of sequence-dependent coupling failures. Microwave-assisted SPPS at 50°C improves kinetics for problematic segments (e.g., Lys-Ala-Lys-Thr), reducing cycle time by 30%.

Phosphate Stability

Phosphorylated serines are susceptible to hydrolysis under basic conditions. By avoiding piperidine in Fmoc deprotection (replaced by 20% 4-methylpiperidine in DMF), phosphate integrity is preserved .

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify this phosphorylated peptide with high fidelity?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. Phosphorylated serine (Ser(PO3H2)) requires orthogonal protecting groups (e.g., Fmoc-Ser(PO(OBzl)2)-OH) to prevent side reactions during elongation. Optimize coupling efficiency using activating agents like PyBOP®/HOBt, as described in Novabiochem protocols for complex peptides .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA). Monitor phosphorylation-specific retention shifts. Validate purity (>95%) via MALDI-TOF mass spectrometry .

Q. What analytical techniques are critical for confirming the structural integrity of this peptide?

  • Methodological Answer :

  • Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (e.g., expected mass for phosphorylated residues: +80 Da per phosphate group) .
  • Phosphorylation-Specific Assays : Use anti-phosphoserine antibodies in Western blotting or ELISA.
  • NMR Spectroscopy : ²⁵³¹P-NMR to confirm phosphate group incorporation and assess conformational stability .

Q. How should researchers design stability studies for this peptide under physiological conditions?

  • Methodological Answer :

  • Buffer Conditions : Test stability in PBS (pH 7.4) and simulate intracellular environments (e.g., 37°C, 5% CO₂). Monitor degradation via HPLC at timed intervals.
  • Phosphatase Resistance : Co-incubate with alkaline phosphatase to assess dephosphorylation kinetics. Use EDTA to inhibit metalloproteinases if necessary .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the peptide’s biological activity across studies?

  • Methodological Answer :

  • Systematic Replication : Repeat assays under standardized conditions (e.g., cell line, peptide batch, and phosphorylation status). Control for batch-to-batch variability by synthesizing multiple lots .
  • Functional Redundancy Checks : Use alanine-scanning mutagenesis to isolate functional residues. Compare wild-type and mutant peptides in parallel assays (e.g., kinase activity or binding affinity) .

Q. How can computational modeling predict the impact of phosphorylation on the peptide’s tertiary structure and binding interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS or AMBER to simulate phosphorylated vs. non-phosphorylated states. Analyze conformational changes in solvent-exposed regions (e.g., Ser(PO3H2) residues) .
  • Docking Studies : Employ NGL Viewer or AutoDock to model interactions with kinase domains (e.g., MAPK or AKT). Validate predictions via surface plasmon resonance (SPR) .

Q. How can researchers optimize in vivo delivery of this peptide for preclinical studies?

  • Methodological Answer :

  • Carrier Systems : Test cell-penetrating peptides (CPPs) like TAT or penetratin conjugated via cleavable linkers. Measure cellular uptake via fluorescence tagging (e.g., FITC-labeled peptide) .
  • Pharmacokinetic Profiling : Use radiolabeled (³H or ¹⁴C) peptide to track biodistribution in rodent models. Adjust formulation (e.g., PEGylation) to enhance serum half-life .

Data Contradiction Analysis

Q. How to address discrepancies in phosphorylation-dependent signaling outcomes reported in literature?

  • Methodological Answer :

  • Context-Specific Assays : Re-evaluate peptide activity in different cell types (e.g., cancer vs. primary cells) using phospho-specific flow cytometry.
  • Cross-Validation : Compare results with orthogonal methods (e.g., FRET-based kinase reporters vs. Western blotting) to rule out assay artifacts .

Research Design Considerations

Q. What controls are essential for experiments involving this peptide’s phospho-mimetic properties?

  • Methodological Answer :

  • Negative Controls : Use non-phosphorylated analogs (e.g., Ser→Ala mutants) and scrambled-sequence peptides.
  • Positive Controls : Include known kinase inhibitors (e.g., staurosporine) to confirm pathway specificity .

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